Ethane, 1-(2-iodoethoxy)-2-(2-methoxyethoxy)- Ethane, 1-(2-iodoethoxy)-2-(2-methoxyethoxy)-
Brand Name: Vulcanchem
CAS No.: 62999-96-6
VCID: VC4118765
InChI: InChI=1S/C7H15IO3/c1-9-4-5-11-7-6-10-3-2-8/h2-7H2,1H3
SMILES: COCCOCCOCCI
Molecular Formula: C7H15IO3
Molecular Weight: 274.1 g/mol

Ethane, 1-(2-iodoethoxy)-2-(2-methoxyethoxy)-

CAS No.: 62999-96-6

Cat. No.: VC4118765

Molecular Formula: C7H15IO3

Molecular Weight: 274.1 g/mol

* For research use only. Not for human or veterinary use.

Ethane, 1-(2-iodoethoxy)-2-(2-methoxyethoxy)- - 62999-96-6

Specification

CAS No. 62999-96-6
Molecular Formula C7H15IO3
Molecular Weight 274.1 g/mol
IUPAC Name 1-[2-(2-iodoethoxy)ethoxy]-2-methoxyethane
Standard InChI InChI=1S/C7H15IO3/c1-9-4-5-11-7-6-10-3-2-8/h2-7H2,1H3
Standard InChI Key DLGFZOSPWIUMKY-UHFFFAOYSA-N
SMILES COCCOCCOCCI
Canonical SMILES COCCOCCOCCI

Introduction

Molecular Structure and Physicochemical Properties

The molecular formula of this compound is C₇H₁₅IO₃, with a molar mass of 274.09 g/mol . Its structure consists of a two-carbon ethane chain substituted at both positions: one with a 2-iodoethoxy group (-OCH₂CH₂I) and the other with a 2-methoxyethoxy group (-OCH₂CH₂OCH₃). The iodine atom introduces significant polarity and reactivity, particularly in nucleophilic substitution reactions, while the ether linkages enhance solubility in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Key Physical Properties:

PropertyValue/DescriptionSource
Boiling PointNot explicitly reported; estimated >200°C (decomposes)
SolubilitySoluble in acetone, ether, THF; insoluble in water
StabilityLight-sensitive; stabilized with copper additives
Density~1.8 g/cm³ (estimated)

The presence of iodine contributes to a high molecular weight and density compared to non-halogenated ethers. Hydrogen bonding via ether oxygen atoms further influences its thermal stability .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via nucleophilic substitution reactions. A common method involves reacting 2-chloroethyl ether derivatives with sodium iodide (NaI) in acetone under reflux conditions :

Example Reaction:
ClCH2CH2OCH2CH2OCH3+NaIAcetone, refluxICH2CH2OCH2CH2OCH3+NaCl\text{ClCH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{OCH}_3 + \text{NaI} \xrightarrow{\text{Acetone, reflux}} \text{ICH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{OCH}_3 + \text{NaCl}

Optimized Conditions:

  • Solvent: Anhydrous acetone

  • Temperature: 60–80°C

  • Reaction Time: 5–7 days

  • Yield: Up to 100% (theoretical)

Industrial Manufacturing

Industrial production scales this reaction using continuous flow reactors to enhance efficiency. Key considerations include:

  • Purification: Distillation or column chromatography to achieve ≥95% purity .

  • Cost Drivers: Iodine sourcing (~60% of raw material cost) and energy-intensive reflux .

Chemical Reactivity and Applications

Reactivity Profile

The iodine substituent renders the compound highly reactive in:

  • Nucleophilic Substitutions: Iodine is displaced by nucleophiles (e.g., -OH, -CN, -NH₂), forming ethers, nitriles, or amines.

  • Cross-Coupling Reactions: Used in Ullmann or Suzuki-Miyaura couplings to construct complex organic frameworks .

Example Reaction with Sodium Hydroxide:
ICH2CH2OCH2CH2OCH3+NaOHHOCH2CH2OCH2CH2OCH3+NaI\text{ICH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{OCH}_3 + \text{NaOH} \rightarrow \text{HOCH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{OCH}_3 + \text{NaI}

Pharmaceutical Intermediates

The compound serves as a precursor for iodine-containing drugs, particularly thyroid hormones and radiocontrast agents . Its ether linkages improve bioavailability by enhancing solubility.

Materials Science

  • Polymer Modification: Introduces iodine into polymer chains for UV stabilization .

  • Liquid Crystals: The polarizable iodine atom aids in tuning mesophase behavior .

Organic Synthesis

  • Building Block: Used to synthesize crown ethers and cryptands via etherification .

  • Cross-Linking Agent: Facilitates the formation of hydrogels in biomedical engineering.

Comparative Analysis with Related Compounds

CompoundCASKey DifferencesReactivity vs. Target Compound
1,2-Bis(2-iodoethoxy)ethane36839-55-1Two iodoethoxy groups; higher density (2.1 g/cm³)More reactive in SN2 reactions
Ethane, 1-(2-iodoethoxy)-2-methoxy-104539-21-1Methoxy vs. methoxyethoxy groupLower solubility in polar solvents

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